Propylthiouracil

Vue d'ensemble

Description

Propylthiouracile : est un antithyroïdien de type thiourée principalement utilisé pour gérer l’hyperthyroïdie, y compris des affections telles que la maladie de Basedow et le goitre multinodulaire toxique . Il agit en inhibant la synthèse des hormones thyroïdiennes et en bloquant la conversion de la thyroxine (T4) en triiodothyronine (T3) . Le propylthiouracile est utilisé en médecine depuis les années 1940 et figure sur la Liste des médicaments essentiels de l’Organisation mondiale de la santé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le propylthiouracile peut être synthétisé par réaction de la thiourée avec l’iodure de propyle en présence d’une base . La réaction implique généralement le chauffage des réactifs sous reflux pour faciliter la formation du produit souhaité.

Méthodes de production industrielle : La production industrielle du propylthiouracile implique des voies de synthèse similaires, mais à plus grande échelle. Le procédé comprend la purification du produit final par recristallisation pour garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le propylthiouracile peut subir des réactions d’oxydation, conduisant à la formation de ponts disulfure.

Réduction : Il peut être réduit en son dérivé thiol correspondant.

Substitution : Le propylthiouracile peut participer à des réactions de substitution, en particulier la substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Agents réducteurs tels que le borohydrure de sodium.

Substitution : Nucléophiles comme les amines ou les alcools.

Principaux produits formés :

Oxydation : Dérivés disulfure.

Réduction : Dérivés thiol.

Substitution : Divers dérivés thiouraciliques substitués.

Applications de la recherche scientifique

Chimie : Le propylthiouracile est utilisé comme composé modèle dans des études impliquant des dérivés de la thiourée et leurs propriétés chimiques .

Biologie : En recherche biologique, le propylthiouracile est utilisé pour étudier la synthèse et le métabolisme des hormones thyroïdiennes .

Médecine : Le propylthiouracile est largement utilisé dans le traitement de l’hyperthyroïdie et de la thyrotoxicose. Il est également utilisé en recherche pour comprendre les mécanismes de régulation des hormones thyroïdiennes .

Industrie : Dans l’industrie pharmaceutique, le propylthiouracile est utilisé dans la formulation de médicaments pour les troubles de la thyroïde .

Applications De Recherche Scientifique

Clinical Applications

1. Management of Hyperthyroidism

- PTU is primarily indicated for patients with hyperthyroidism. It is especially useful for those who are intolerant to methimazole or require rapid control of thyroid hormone levels.

- Case Study : A study involving 19 hypothyroid patients showed that PTU effectively reduced serum T3 levels while enhancing reverse T3 concentrations .

2. Treatment of Thyroid Storm

- PTU is recommended for managing thyroid storm due to its rapid action in lowering thyroid hormone levels.

- Research Findings : A comparative study indicated that PTU may be more effective than methimazole in critically ill patients experiencing a thyroid storm, although this warrants further investigation .

3. Hepatotoxicity Concerns

- While effective, PTU has been associated with severe liver toxicity in rare cases. Reports indicate that agranulocytosis and fulminant hepatitis can occur, necessitating careful monitoring.

- Case Report : A 13-year-old girl developed severe liver dysfunction after PTU treatment for hyperthyroidism, highlighting the need for vigilance when prescribing this medication .

Research Applications

1. Endocrine Disruption Studies

- PTU has been used in various toxicological studies to evaluate its effects on endocrine function and development.

- Findings : Research has shown that low-level exposure to PTU can disrupt normal thyroid function and affect brain development in animal models .

2. Carcinogenicity Studies

- Animal studies have investigated the potential carcinogenic effects of PTU. Results indicated a significant increase in thyroid follicular-cell tumors among treated rodents.

- Data Summary : In a study with male Long Evans rats treated with PTU, 64 out of 65 rats developed thyroid tumors when combined with other agents .

Data Tables

| Study Type | Subjects | Duration | Findings |

|---|---|---|---|

| Hyperthyroidism Management | 19 hypothyroid patients | 5 days | Decreased T3 levels; increased rT3 levels |

| Thyroid Storm Comparison | Critically ill patients | N/A | Lower risk of death compared to methimazole |

| Carcinogenicity (Rats) | Long Evans rats | 1 year | High incidence of thyroid tumors (64/65) |

| Hepatotoxicity Case Report | 13-year-old girl | N/A | Severe liver dysfunction reported |

Mécanisme D'action

Le propylthiouracile exerce ses effets en inhibant l’enzyme thyroperoxydase, qui est cruciale pour l’iodation des résidus tyrosine dans la thyroglobuline, une étape clé dans la synthèse des hormones thyroïdiennes . De plus, il inhibe la conversion périphérique de la thyroxine (T4) en triiodothyronine (T3), réduisant ainsi les niveaux globaux d’hormones thyroïdiennes actives dans l’organisme .

Comparaison Avec Des Composés Similaires

Composés similaires :

Méthimazole : Un autre antithyroïdien utilisé pour traiter l’hyperthyroïdie.

Carbimazole : Un promédicament qui est converti en méthimazole dans l’organisme.

Comparaison :

Méthimazole : Contrairement au propylthiouracile, le méthimazole n’inhibe pas la conversion périphérique de la T4 en T3.

Le propylthiouracile est unique dans sa double action d’inhibition à la fois de la synthèse des hormones thyroïdiennes et de la conversion périphérique, ce qui le rend particulièrement utile dans les crises thyrotoxiques aiguës .

Activité Biologique

Propylthiouracil (PTU) is a thiourea derivative primarily used as an antithyroid medication for managing hyperthyroidism, particularly in conditions like Graves' disease. This article delves into the biological activity of PTU, discussing its mechanisms of action, efficacy in various clinical settings, and potential side effects, supported by data tables and case studies.

PTU functions by inhibiting thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. It prevents the conversion of iodide to iodine and inhibits the incorporation of iodine into thyroglobulin, which is essential for the production of thyroxine (T4) and triiodothyronine (T3). Additionally, PTU interferes with the conversion of T4 to the more active T3, further reducing thyroid hormone levels in circulation .

Pharmacokinetics

- Absorption : PTU is well absorbed following oral administration.

- Protein Binding : Approximately 82% of PTU is bound to plasma proteins.

- Metabolism : The metabolic pathways for PTU are not fully characterized, but it is known to undergo hepatic metabolism.

- Elimination Route : The exact route of elimination remains unspecified; however, it is primarily excreted through urine .

1. Treatment during Pregnancy

A meta-analysis involving 18,948 infants assessed the safety and efficacy of PTU during pregnancy. The analysis indicated no significant increase in congenital anomalies associated with PTU use, with an odds ratio (OR) of 1.03 (95% CI: 0.84–1.25) confirming its safety profile during pregnancy .

| Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value |

|---|---|---|---|

| Congenital Anomalies | 1.03 | 0.84 – 1.25 | 0.80 |

| Neonatal Hypothyroidism | 0.55 | 0.06 – 4.92 | 0.593 |

| Hepatotoxicity | 0.34 | 0.08 – 1.48 | 0.151 |

2. Comparative Effectiveness for Thyroid Storm

A multicenter study compared PTU with methimazole in treating thyroid storm among critically ill patients. The results suggested that while both medications were effective, there may be specific scenarios where one could be preferred over the other based on patient response and side effects .

Hepatotoxicity Concerns

Despite its benefits, PTU has been associated with hepatotoxicity in some patients. A review highlighted that while most patients recover after discontinuation of PTU, there have been cases leading to severe liver damage and even fatalities .

Impact on Olfactory Function

Research has shown that PTU can impair olfactory function in both humans and animal models. In mice, PTU treatment disrupted the survival and differentiation of olfactory precursor neurons, suggesting a potential neurotoxic effect linked to its metabolism .

Propriétés

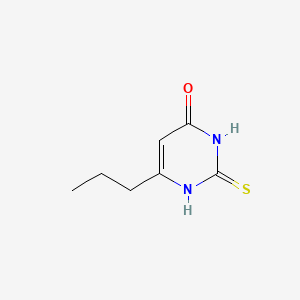

IUPAC Name |

6-propyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAHARQHSZJURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021209 | |

| Record name | 6-Propyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propylthiouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.5 [ug/mL] (The mean of the results at pH 7.4), 1 part dissolves in about 900 parts water at 20 °C, in 100 parts boiling water, in 60 parts ethyl alc, in 60 parts acetone; practically insol in ether, chloroform, benzene; freely sol in aq soln of ammonia and alkali hydroxides, In water, 1204 mg/L at 25 °C, 4.66e-01 g/L | |

| Record name | SID855783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Propylthiouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00550 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPYL THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propylthiouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Propylthiouracil binds to thyroid peroxidase and thereby inhibits the conversion of iodide to iodine. Thyroid peroxidase normally converts iodide to iodine (via hydrogen peroxide as a cofactor) and also catalyzes the incorporation of the resulting iodide molecule onto both the 3 and/or 5 positions of the phenol rings of tyrosines found in thyroglobulin. Thyroglobulin is degraded to produce thyroxine (T4) and tri-iodothyronine (T3), which are the main hormones produced by the thyroid gland. Therefore propylthiouracil effectively inhibits the production of new thyroid hormones., Propylthiouracil inhibits the synthesis of thyroid hormones by interfering with the incorporation of iodine into tyrosyl residues of thyroglobulin; the drug also inhibits the coupling of these iodotyrosyl residues to form iodothyronine. Although the exact mechanism(s) has not been fully elucidated, propylthiouracil may interfere with the oxidation of iodide ion and iodotyrosyl groups. Based on limited evidence it appears that the coupling reaction is more sensitive to antithyroid agents than the iodination reaction. Propylthiouracil does not inhibit the action of thyroid hormones already formed and present in the thyroid gland or circulation nor does the drug interfere with the effectiveness of exogenously administered thyroid hormones. Patients whose thyroid gland contains relatively high concentration of iodine (e.g., from prior ingestion or from administration during diagnostic radiologic procedures) may respond relatively slowly to antithyroid agents. Unlike methimazole, propylthiouracil inhibits the peripheral deiodination of thyroxine to triiodothyronine. Although the importance of this inhibition has not been established, propylthiouracil has a theoretical advantage compared with methimazole or carbimazole in patients with thyrotoxic crisis, since a decreased rate of conversion of circulating thyroxine to triiodothyronine may be clinically beneficial in these patients., The thionamide /propylthiouracil/ inhibit organification of iodide and the coupling of iodotyrosines to form hormonally active iodothyronines., Inhibit synthesis of thyroid hormone within the thyroid gland by serving as substrates for thyroid peroxidase, which catalyzes the incorporation of oxidized iodide into tyrosine residues in thyroglobulin molecules and couples iodotyrosines. This diverts iodine from the synthesis of thyroid hormones. Antithyroid agents do not interfere with the actions of exogenous thyroid hormone or inhibit the release of thyroid hormones. Therefore, stores of thyroid hormones must be depleted before clinical effects will be apparent. Antithyroid agents may also have moderating effects on the underlying immunologic abnormalities, in hyperthyroidism due to Graves' disease (toxic-diffuse goiter), but evidence on this point reported to date is inconclusive., Type I 5'-deiodinase (D1) is inhibited by ... the antithyroid drug propylthiouracil., For more Mechanism of Action (Complete) data for PROPYL THIOURACIL (9 total), please visit the HSDB record page. | |

| Record name | Propylthiouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00550 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPYL THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Small amounts of thiourea present as an impurity., Small amounts of thiourea may be present in propylthiouracil as an impurity. | |

| Record name | PROPYL THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder of starch-like appearance to eye and to touch | |

CAS No. |

51-52-5 | |

| Record name | Propylthiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylthiouracil [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylthiouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00550 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | propylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Propyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylthiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLTHIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721M9407IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYL THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propylthiouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219-221 °C, 219 °C | |

| Record name | Propylthiouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00550 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPYL THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propylthiouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Propylthiouracil inhibits the enzyme thyroid peroxidase, which is essential for thyroid hormone synthesis. [, , ] This enzyme catalyzes the oxidation of iodide and its incorporation into tyrosine residues within thyroglobulin, ultimately leading to the formation of thyroxine (T4) and triiodothyronine (T3). By blocking thyroid peroxidase, this compound reduces the production of T4 and T3. [] Additionally, this compound specifically hinders the conversion of T4 to T3 in peripheral tissues. []

A: While this compound primarily inhibits thyroid hormone synthesis, studies in amphibian thyroid gland explant cultures demonstrate that it also effectively inhibits thyroxine (T4) release. [] This inhibition was dose-dependent and observed alongside the inhibitory effects of other known thyroid disruptors like methimazole and perchlorate. []

ANone: this compound has a molecular formula of C7H10N2OS and a molecular weight of 170.24 g/mol.

A: While specific stability data is limited in the provided research, a high-performance liquid chromatography method developed for this compound determination highlights its stability under extreme acidic and basic conditions. [] This suggests the method's specificity for this compound and its potential for use in stability studies. []

A: Research indicates that hyperthyroidism accelerates the metabolism of this compound, leading to a shortened plasma half-life. [] Conversely, in hypothyroidism, this compound metabolism is slowed, resulting in a prolonged plasma half-life. [] These alterations appear primarily due to changes in hepatic microsomal enzyme activity influenced by thyroid hormone levels. []

A: A study on children with hyperthyroidism demonstrated that topical injection of dexamethasone combined with oral this compound is more effective than oral this compound alone in achieving symptom remission and normalizing thyroid hormone levels. []

ANone: While this compound is generally considered safe for treating hyperthyroidism, it has been associated with several adverse effects, including:

- Hepatotoxicity: Cases of this compound-induced liver injury, ranging from mild hepatitis to acute liver failure, have been reported. [, , ]

- Agranulocytosis: This rare but serious side effect involves a severe decrease in white blood cells, increasing the risk of infections. [, , , ]

- Vasculitis: this compound has been linked to vasculitis, an inflammation of blood vessels, potentially leading to organ damage. [, , , , , ]

- Antineutrophil cytoplasmic antibody (ANCA)-associated vasculitis: this compound has been associated with ANCA-positive vasculitis, which can manifest with various symptoms depending on the affected organs. [, , , , ]

A: High-performance liquid chromatography (HPLC) has been used to develop a rapid and sensitive method for determining this compound concentration. [] This method exhibits good linearity, precision, accuracy, and stability-indicating properties, making it suitable for pharmaceutical analysis. []

A: this compound has been shown to inhibit hepatic microsomal drug metabolism, as evidenced by the prolonged plasma half-lives of drugs like antipyrine and methimazole in hypothyroid patients treated with this compound. [] This effect is likely related to this compound's influence on thyroid hormone levels, as returning to a euthyroid state restores drug metabolism towards normal. []

A: Methimazole and carbimazole are other thionamide antithyroid drugs commonly used as alternatives to this compound. [, ] While they share a similar mechanism of action, their pharmacokinetic profiles and potential side effects differ, prompting careful consideration when choosing the appropriate treatment option. [, ]

A: Research is ongoing to develop new therapeutic options for hyperthyroidism. One promising avenue is the development of TSH receptor antagonists, such as Compound 52. [] This low-molecular-weight antagonist selectively inhibits TSH receptor activation, potentially offering a more targeted approach with fewer side effects compared to traditional antithyroid drugs. []

A: Antithyroid drugs, including this compound, have been used to treat hyperthyroidism for over 65 years. [] Their introduction marked a significant milestone in managing hyperthyroidism, offering a medical alternative to surgical removal or radioiodine ablation of the thyroid gland. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.